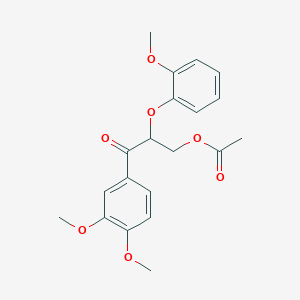
Veratrone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratrone acetate is an acetate ester obtained by the formal condensation of the hydroxy group of veratrone with acetic acid. It is an aromatic ketone, a dimethoxybenzene and an acetate ester. It derives from a veratrone.
Applications De Recherche Scientifique
1. Therapeutic Applications in Traditional Medicine
Veratrone acetate, extracted from Veratrum taliense, a traditional Chinese medicinal plant, exhibits significant analgesic activity. Recent studies have isolated veratramine-type steroidal alkaloids from this plant, highlighting their potent analgesic effects, comparable to or exceeding those of conventional analgesic drugs like pethidine. These findings underline the potential of veratramine-type alkaloids in Veratrum taliense as new leads for analgesic drug discovery (Li et al., 2019; Li et al., 2016).
2. Analgesic Synergy with Other Compounds
Research has explored the synergetic analgesic effect of toad venom combined with verapamil, a compound structurally similar to veratramine-type alkaloids. The study demonstrates that the combination of these compounds significantly enhances analgesic efficacy compared to individual application, suggesting potential for combination therapies in pain management (Lei, 2004).
3. Antidiabetic Applications
Steroidal alkaloids from Veratrum nigrum, a plant closely related to Veratrum taliense and a potential source of veratramine-type alkaloids, have been found to enhance glucose uptake in skeletal muscle cells. This action is particularly mediated by their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes mellitus. This opens a new avenue for the use of these compounds in antidiabetic therapies (Kang et al., 2015).
4. Biomedical Applications of Poisonous Plant Research
Research on the bioactive compounds responsible for the toxicity of plants like Veratrum californicum has led to significant advancements in the field of medicine. The isolation and identification of these compounds have facilitated the development of animal models for human diseases, deepened the understanding of their action at the molecular level, and contributed to the development of potential drug candidates for various conditions. This highlights the potential of compounds like veratramine-type alkaloids in contributing to novel therapeutic strategies (James et al., 2004).
5. Enhancement of Acylation Reactions
Research has demonstrated the use of nanocrystalline Beta Zeolite for the acylation of veratrole (a compound related to veratrone) with acetic anhydride, indicating the potential of veratrone acetate in synthetic chemistry, particularly in the synthesis of papavarine alkaloids. This showcases the compound's utility beyond medicinal applications, extending to chemical synthesis and industrial production (Al-Turkustani & Selvin, 2016).
Propriétés
Nom du produit |
Veratrone acetate |
|---|---|
Formule moléculaire |
C20H22O7 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-3-oxopropyl] acetate |
InChI |
InChI=1S/C20H22O7/c1-13(21)26-12-19(27-17-8-6-5-7-15(17)23-2)20(22)14-9-10-16(24-3)18(11-14)25-4/h5-11,19H,12H2,1-4H3 |
Clé InChI |
ODPYOMZIVHDXSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



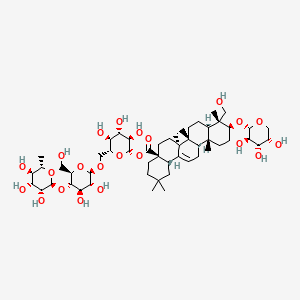
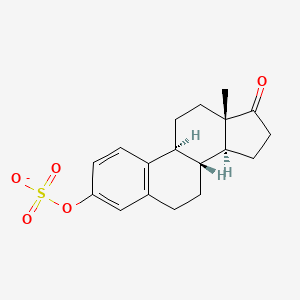
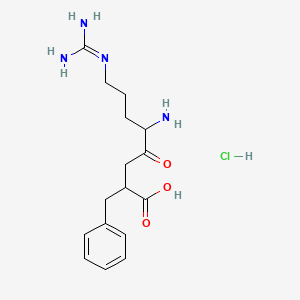
![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)
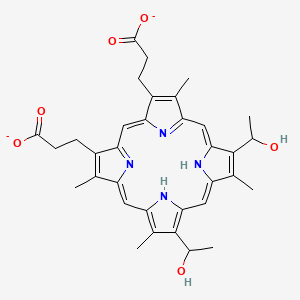
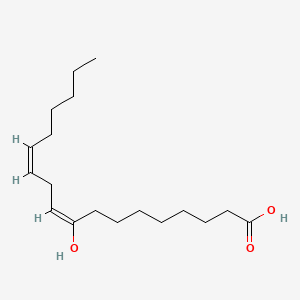
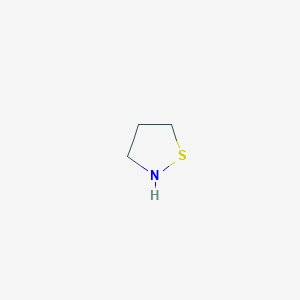
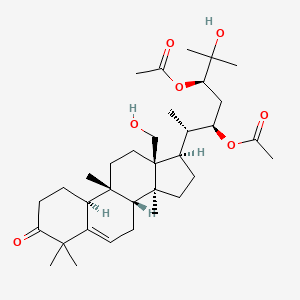
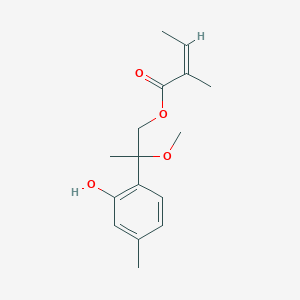
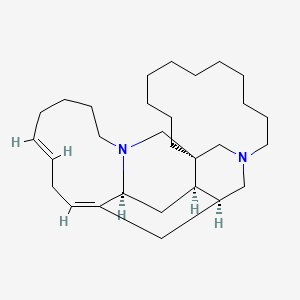
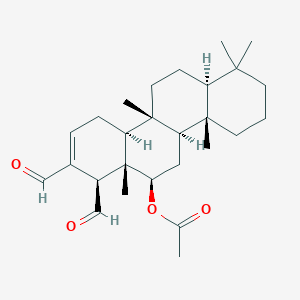
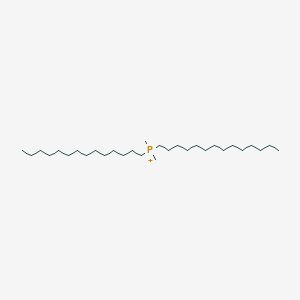
![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![Cabazitaxel-[d6]](/img/structure/B1259552.png)